5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole
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Overview
Description
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole are the carboxyl-terminal catalytic domain of the sensor kinase in bacterial two-component systems . These systems allow bacteria to sense and respond rapidly to changes in their environment, leading to specific gene activation or repression .
Mode of Action
This compound interacts with its targets by causing structural alterations of the kinase, leading to aggregation . This interaction disrupts the normal functioning of the sensor kinase, thereby inhibiting the two-component systems .
Biochemical Pathways
The compound affects the two-component signal transduction systems, which are integral in the ability of pathogenic bacteria to mount and establish a successful infection within the host . By inhibiting these systems, the compound disrupts the bacteria’s ability to adapt to environmental changes, thereby preventing the activation or repression of specific genes .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial two-component systems, leading to an inability of the bacteria to adapt to environmental changes . This results in the inhibition of specific gene activation or repression, thereby preventing the bacteria from establishing a successful infection within the host .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenediazonium chloride with thiocyanate ions under acidic conditions. The reaction proceeds through the formation of an intermediate thiocyanate, which cyclizes to form the thiadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring and the thiadiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiadiazoles with different functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Scientific Research Applications
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and disrupt cellular processes makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties are explored for use in organic semiconductors and photovoltaic materials.
Agricultural Chemistry: It is studied for its potential as a pesticide or herbicide due to its ability to interfere with the growth and development of certain pests and weeds.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,2,3-thiadiazole
- 5-Chloro-1,2,3-thiadiazole
- 4-(4-Chlorophenyl)-1,2,3-thiadiazole
Uniqueness
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of two chlorine atoms, one on the phenyl ring and one on the thiadiazole ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of these features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-4-(4-chlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPICDKKJNEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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